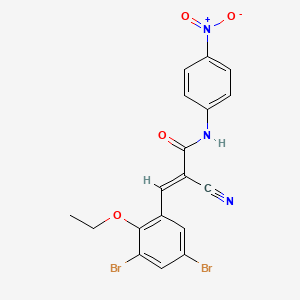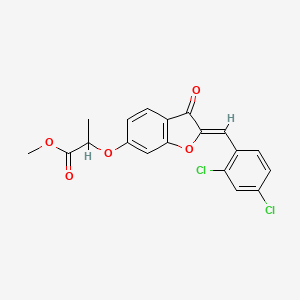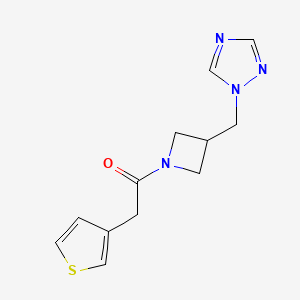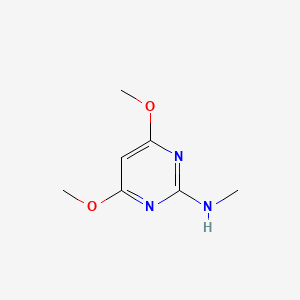
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule, the type of bonds (covalent, ionic, etc.), and the shape of the molecule (linear, tetrahedral, etc.).Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other substances, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying the physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.) of the compound.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One significant application involves the chemical synthesis of various compounds, highlighting the versatility of (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide in producing a range of chemical structures. For instance, the reaction with methyl 3-oxobutanoate leads to the formation of methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates among other products. This demonstrates its role in creating complex molecules with potential applications in medicinal chemistry and material science (O'callaghan et al., 1999).
Material Science and Surface Modification
In the realm of materials science, (E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide has been utilized in the modification of surfaces. For example, the development of an EDTA-phenoxyamide modified glassy carbon electrode showcases the potential of using derivatives for creating chemically modified electrodes. These modified electrodes could be employed in various electrochemical sensors and devices, demonstrating the broad applicability of the compound in enhancing material properties and functionalities (Üstündağ & Solak, 2009).
Corrosion Inhibition
Research also indicates its derivatives can serve as effective corrosion inhibitors. This application is critical in protecting metals from corrosive environments, illustrating the compound's potential in industrial applications where corrosion resistance is of paramount importance (Abu-Rayyan et al., 2022).
Safety And Hazards
This involves studying the safety measures to be taken while handling the compound, its toxicity, and the hazards associated with its use.
Orientations Futures
This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and activities.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2N3O4/c1-2-27-17-11(8-13(19)9-16(17)20)7-12(10-21)18(24)22-14-3-5-15(6-4-14)23(25)26/h3-9H,2H2,1H3,(H,22,24)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOPABOZXQVYIW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)



![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)


![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)
![ethyl 4-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2865460.png)
![9-[(2-chloropyridin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B2865461.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2865463.png)

![6-Amino-4-cyclohexyl-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2865470.png)
![7-hydroxy-N-(1-methoxypropan-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865471.png)